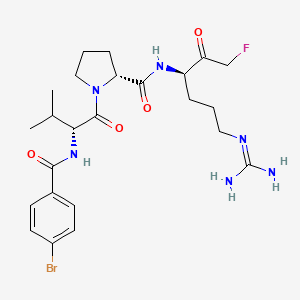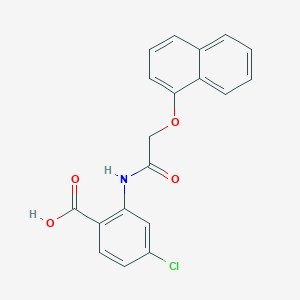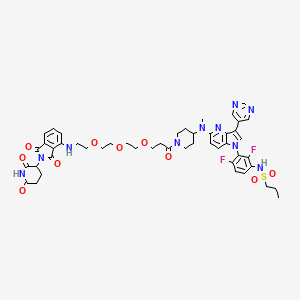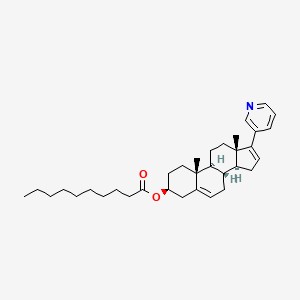
Abiraterone decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abiraterone decanoate: is a synthetic steroidal compound that is primarily investigated for its potential in treating advanced prostate cancer. It is a prodrug of abiraterone, designed to provide a controlled release and long-acting inhibition of the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial for androgen biosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of abiraterone decanoate involves the esterification of abiraterone with decanoic acid. This process typically requires the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Abiraterone decanoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include abiraterone, decanoic acid, and various oxidized or reduced derivatives of abiraterone .
Applications De Recherche Scientifique
Abiraterone decanoate has a wide range of scientific research applications:
Mécanisme D'action
Abiraterone decanoate exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens, including testosterone. By blocking this enzyme, this compound reduces the production of androgens, which are essential for the growth of prostate cancer cells . The molecular targets include the CYP17A1 enzyme and androgen receptors, which are crucial for the proliferation of prostate cancer cells .
Comparaison Avec Des Composés Similaires
Abiraterone acetate: Another prodrug of abiraterone, used for the same therapeutic purpose but with different pharmacokinetic properties.
Enzalutamide: A non-steroidal antiandrogen that also targets androgen receptors but through a different mechanism.
Finasteride: An inhibitor of 5-alpha-reductase, another enzyme involved in androgen biosynthesis.
Uniqueness: Abiraterone decanoate is unique due to its long-acting formulation, which allows for sustained release and prolonged inhibition of CYP17A1. This makes it potentially more effective in maintaining therapeutic levels of the drug over extended periods compared to other similar compounds .
Propriétés
Numéro CAS |
2486052-18-8 |
|---|---|
Formule moléculaire |
C34H49NO2 |
Poids moléculaire |
503.8 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate |
InChI |
InChI=1S/C34H49NO2/c1-4-5-6-7-8-9-10-13-32(36)37-27-18-20-33(2)26(23-27)14-15-28-30-17-16-29(25-12-11-22-35-24-25)34(30,3)21-19-31(28)33/h11-12,14,16,22,24,27-28,30-31H,4-10,13,15,17-21,23H2,1-3H3/t27-,28-,30-,31-,33-,34+/m0/s1 |
Clé InChI |
XPCSGTPPHYORKJ-YHXMLEJGSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
SMILES canonique |
CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


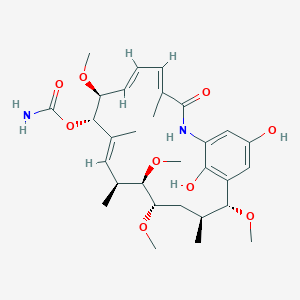
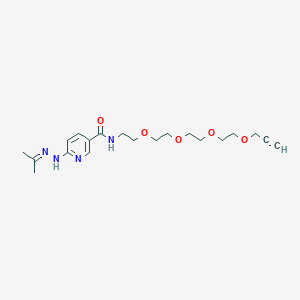
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)

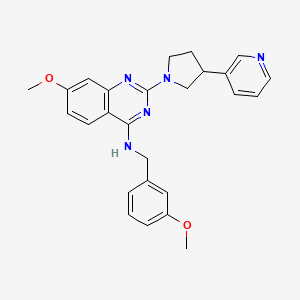

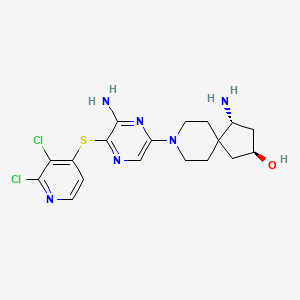
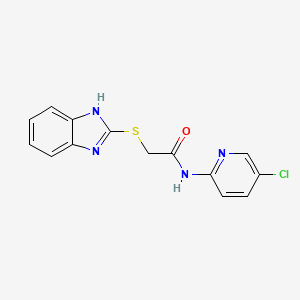
![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)
